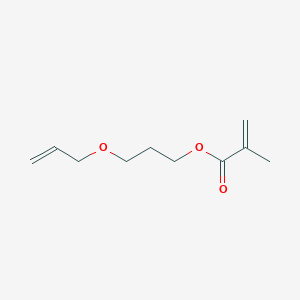

Allyloxypropyl methacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16O3 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

3-prop-2-enoxypropyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C10H16O3/c1-4-6-12-7-5-8-13-10(11)9(2)3/h4H,1-2,5-8H2,3H3 |

InChI Key |

VTPQJFCQKHYNAE-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCCCOCC=C |

Canonical SMILES |

CC(=C)C(=O)OCCCOCC=C |

Origin of Product |

United States |

Direct Esterification of Methacrylic Acid with 3 Allyloxy 1 Propanol:

This approach involves the direct reaction of methacrylic acid with 3-allyloxy-1-propanol. The reaction is typically catalyzed by a strong acid and involves the removal of water to drive the reaction to completion.

Reaction Scheme: CH₂(CH₃)COOH + HO(CH₂)₃OCH₂CH=CH₂ ⇌ CH₂(CH₃)COO(CH₂)₃OCH₂CH=CH₂ + H₂O

Methodology:

Methacrylic acid and a slight excess of 3-allyloxy-1-propanol are charged into a reaction vessel equipped with a stirrer, a thermometer, and a distillation setup (e.g., a Dean-Stark apparatus).

A suitable solvent that forms an azeotrope with water, such as toluene (B28343) or cyclohexane, is added.

A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is introduced.

The mixture is heated to reflux. The water produced during the reaction is continuously removed as an azeotrope with the solvent.

The reaction progress is monitored by measuring the amount of water collected.

Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with a base (e.g., sodium bicarbonate solution).

The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

The crude product is then purified by vacuum distillation to yield pure allyloxypropyl methacrylate (B99206).

Transesterification of Methyl Methacrylate with 3 Allyloxy 1 Propanol:

Analytical Techniques for Monomer Purity and Structural Elucidation

To ensure the successful synthesis and purity of this compound, several analytical techniques are employed. These methods confirm the chemical structure of the monomer and quantify any residual starting materials or byproducts.

NMR spectroscopy is a powerful tool for the unambiguous determination of the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons in the molecule and their connectivity. The expected chemical shifts (δ) for this compound are detailed in the table below.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| =CH₂ (methacrylate) | 5.5 - 6.1 | m | 2H |

| -CH= (allyl) | 5.8 - 6.0 | m | 1H |

| =CH₂ (allyl) | 5.1 - 5.3 | m | 2H |

| -OCH₂- (ester) | 4.2 - 4.3 | t | 2H |

| -OCH₂- (allyl) | 3.9 - 4.0 | d | 2H |

| -CH₂- (ether) | 3.4 - 3.5 | t | 2H |

| -CH₂- (middle of propyl) | 1.9 - 2.1 | p | 2H |

| -CH₃ (methacrylate) | 1.9 | s | 3H |

| m = multiplet, t = triplet, d = doublet, p = pentet, s = singlet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The expected chemical shifts for this compound are listed below.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (ester) | 167 |

| C= (methacrylate) | 136 |

| =CH₂ (methacrylate) | 125 |

| -CH= (allyl) | 134 |

| =CH₂ (allyl) | 117 |

| -OCH₂- (ester) | 64 |

| -OCH₂- (allyl) | 72 |

| -CH₂- (ether) | 69 |

| -CH₂- (middle of propyl) | 29 |

| -CH₃ (methacrylate) | 18 |

FTIR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule. The presence of ester, alkene, and ether functionalities can be confirmed by their characteristic absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | Stretching | 1720 - 1730 |

| C=C (methacrylate) | Stretching | 1630 - 1640 |

| C=C (allyl) | Stretching | 1640 - 1650 |

| C-O (ester) | Stretching | 1150 - 1300 |

| C-O-C (ether) | Stretching | 1050 - 1150 |

| =C-H (alkene) | Bending (out-of-plane) | 910 - 990 |

| C-H (alkane) | Stretching | 2850 - 3000 |

Chromatographic techniques are essential for determining the purity of the synthesized monomer and for quantifying any impurities.

Gas Chromatography (GC): GC is a highly effective method for assessing the purity of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it can also be used to identify any byproducts. nih.govresearchgate.net

Typical GC Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, Rtx-1). americanlaboratory.com

Injector Temperature: 250 °C. americanlaboratory.com

Oven Program: A temperature gradient is typically used, for example, starting at a lower temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure the separation of all components. americanlaboratory.com

Detector: Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the purity assessment of methacrylate monomers, particularly for less volatile impurities or for formulations containing multiple components. americanlaboratory.com

Typical HPLC Conditions:

Column: A reverse-phase column (e.g., C18). americanlaboratory.com

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. americanlaboratory.com

Detector: A UV detector is commonly used, as the methacrylate group has a UV absorbance. americanlaboratory.com

Polymerization Mechanisms and Kinetic Studies of Allyloxypropyl Methacrylate

Free Radical Polymerization (FRP) of Allyloxypropyl Methacrylate (B99206)

Free radical polymerization is a common and versatile method for polymerizing a wide range of vinyl monomers, including methacrylates like APM. The process is characterized by a chain reaction mechanism involving initiation, propagation, and termination steps.

Initiation Mechanisms and Photoinitiator/Thermal Initiator Systems

The initiation of FRP of APM can be achieved through the decomposition of a thermal initiator or the photolysis of a photoinitiator to generate free radicals.

Thermal Initiators: These compounds decompose at elevated temperatures to produce radicals. Common examples include azo compounds like azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO). The rate of decomposition is temperature-dependent, which in turn influences the rate of polymerization. For instance, the polymerization of dilute solutions of allyl methacrylate in benzene (B151609) has been studied using both BPO and AIBN as initiators.

Photoinitiators: These molecules absorb ultraviolet (UV) or visible light and undergo a photochemical reaction to generate radicals. Photoinitiation offers spatial and temporal control over the polymerization process. Photoinitiators are broadly classified into two types:

Type I Photoinitiators (Cleavage Initiators): These initiators undergo unimolecular bond cleavage upon irradiation to form radicals.

Type II Photoinitiators (H-abstraction Initiators): These initiators, in their excited state, abstract a hydrogen atom from a co-initiator (synergist), typically an amine, to generate radicals.

The choice of initiator system depends on the desired polymerization conditions and the specific application of the resulting polymer.

Propagation and Chain Transfer Reactions in APM Polymerization

Once initiated, the radical species adds to the double bond of an APM monomer, starting the propagation of the polymer chain. In the case of APM, the methacrylate double bond is significantly more reactive than the allyl double bond in radical polymerization. This difference in reactivity allows for the synthesis of linear polymers with pendant allyl groups under controlled conditions.

| Reaction Type | Description | Impact on Polymer Structure |

| Propagation | Addition of a growing polymer radical to the methacrylate double bond of an APM monomer. | Linear chain growth with pendant allyl groups. |

| Chain Transfer to Monomer | Abstraction of a hydrogen atom from the allylic position of an APM monomer by a growing polymer radical. | Formation of a terminated polymer chain and a new, less reactive allylic radical. Can lead to branching. |

| Chain Transfer to Solvent/Agent | Transfer of radical activity to a solvent molecule or a dedicated chain transfer agent. | Controls molecular weight. |

Termination Kinetics and Mechanisms

Termination in free radical polymerization involves the deactivation of two growing polymer radicals. The two primary mechanisms for termination are:

Combination (or Coupling): Two growing polymer radicals combine to form a single, longer polymer chain.

Disproportionation: A hydrogen atom is transferred from one growing radical to another, resulting in two polymer chains, one with a saturated end group and the other with an unsaturated end group.

For methacrylates in general, disproportionation is often the predominant termination mechanism. libretexts.org Studies on methyl methacrylate (MMA) have shown that the ratio of disproportionation to combination (Disp/Comb) is approximately 73/27 at 25°C. acs.orgbohrium.comresearchgate.net This ratio can be influenced by temperature, with the contribution of combination increasing at higher temperatures. acs.orgbohrium.comresearchgate.net It is reasonable to infer that the termination kinetics of allyloxypropyl methacrylate would follow a similar trend, with disproportionation being the major pathway. The termination rate is also affected by diffusion control, especially at high conversions where the viscosity of the polymerization medium increases significantly.

| Termination Mechanism | Description | Resulting Polymer Chains |

| Combination | Two macroradicals join together. | One longer polymer chain. |

| Disproportionation | Hydrogen transfer between two macroradicals. | Two polymer chains (one saturated, one unsaturated end). |

Influence of Allyl Group Reactivity in Radical Polymerization Systems

The presence of the allyl group in APM introduces a dual functionality that significantly influences the polymerization process and the final polymer architecture. While the methacrylate group is highly reactive and readily participates in propagation, the allyl group exhibits lower reactivity towards radical addition. However, the allylic hydrogens are susceptible to chain transfer.

This disparity in reactivity is a key factor in the polymerization of APM. Under carefully controlled conditions, it is possible to selectively polymerize the methacrylate groups, yielding a linear polymer with pendant allyl functionalities. These pendant allyl groups can then be utilized for post-polymerization modifications, such as cross-linking or grafting, to create functional materials.

However, at higher conversions or elevated temperatures, the likelihood of chain transfer to the allyl group increases. The resulting allylic radical, being resonance-stabilized, is less reactive and may not efficiently reinitiate polymerization. This can lead to a decrease in the polymerization rate and the formation of branched or even cross-linked networks if the allylic radical adds to the double bond of another chain.

Cationic Polymerization Pathways for this compound Derivatives

Cationic polymerization is another mechanism for polymerizing vinyl monomers, initiated by electrophilic species such as protic acids or Lewis acids with a co-initiator. While common for monomers with electron-donating substituents, the cationic polymerization of methacrylates is generally challenging due to the electron-withdrawing nature of the carbonyl group, which destabilizes the propagating carbocation.

For this compound, the presence of the ether linkage might offer a site for initiation or interaction in a cationic system. However, specific studies on the cationic polymerization of APM are not widely reported in the literature, suggesting it is not a preferred method for this monomer. The allyl group could also potentially interfere with the cationic process through side reactions. In some cases, functionalized methacrylates can undergo cationic polymerization, such as the cationic ring-opening polymerization of benzoxazine-containing methacrylates. researchgate.net However, this proceeds through a different mechanism involving the benzoxazine (B1645224) ring rather than the methacrylate double bond.

Photopolymerization Kinetics and Mechanisms of this compound

Photopolymerization offers several advantages, including rapid curing at ambient temperatures, low energy consumption, and spatial and temporal control. The photopolymerization of APM, like other methacrylates, typically proceeds via a free-radical mechanism initiated by a photoinitiator system.

Upon exposure to light of an appropriate wavelength, the photoinitiator generates free radicals, which then initiate the polymerization of the methacrylate double bonds. The kinetics of photopolymerization are influenced by several factors, including:

Initiator Concentration and Efficiency: The concentration and quantum yield of the photoinitiator determine the rate of radical generation.

Light Intensity: Higher light intensity generally leads to a faster polymerization rate.

Monomer Reactivity: The inherent reactivity of the methacrylate group affects the propagation rate.

Oxygen Inhibition: Oxygen can quench the excited state of the photoinitiator and scavenge free radicals, leading to an induction period at the onset of polymerization. This is a significant consideration, especially for thin film applications.

The photopolymerization of APM can be used to produce cross-linked networks, particularly if the allyl groups also participate in the reaction, either through direct polymerization or through chain transfer and subsequent cross-linking reactions. This is often desirable in applications such as coatings, adhesives, and dental resins. The dual functionality of APM allows for the formation of complex network structures upon photopolymerization.

Photoinitiator Systems and Light Curing Modalities

The photopolymerization of this compound is initiated by photoinitiators, which generate reactive species (radicals) upon absorption of light, typically in the UV or visible spectrum. These initiators are broadly classified into two types.

Type I Photoinitiators (Cleavage): These initiators undergo unimolecular bond cleavage upon irradiation to form two radical fragments, both of which can potentially initiate polymerization. Examples common in methacrylate polymerization include acetophenone (B1666503) derivatives and acylphosphine oxides.

Type II Photoinitiators (H-abstraction): These systems require a co-initiator or synergist (often a tertiary amine) to generate radicals. Upon light absorption, the photoinitiator enters an excited state and abstracts a hydrogen atom from the co-initiator, creating the initiating radical. A well-known example is the camphorquinone/amine system, which is sensitive to visible light. nih.gov Other systems include benzophenone (B1666685) combined with a hydrogen donor. wisconsin.edu

The choice of photoinitiator influences the cure speed and depth. researchgate.net The efficiency of these systems can sometimes be enhanced by adding electron acceptors like iodonium (B1229267) salts, which can lead to significantly improved rates of polymerization and conversion for methacrylate monomers. nih.gov

The kinetics of the light-curing process are heavily dependent on the modality of light application. Key parameters include:

Light Intensity: Higher light intensity generally leads to a faster polymerization rate and a higher degree of conversion. mdpi.comnih.gov This is due to an increased rate of radical generation. nih.gov However, excessively high intensity can sometimes have a negative impact. nih.gov

Exposure Time: Increasing the exposure time can lead to a higher final conversion, although the effect may be limited once the reaction becomes diffusion-controlled. mdpi.com

| Photoinitiator System | Type | Typical Activation Wavelength | Notes |

|---|---|---|---|

| Benzoyl Peroxide (BPO) | Type I (Thermal/Photo) | UV | Can also be used as a thermal initiator. |

| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Type I | UV (e.g., 320-500 nm) | A common cleavage-type initiator. nih.gov |

| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) | Type I | UV/Visible (e.g., 320-500 nm) | Highly efficient cleavage-type initiator. nih.gov |

| Camphorquinone (CQ) / Amine (e.g., EDMAB) | Type II | Visible (Blue light, ~470 nm) | Widely used in dental applications. nih.gov |

| Benzophenone / Co-initiator | Type II | UV (~230-260 nm) | Requires a hydrogen donor to initiate polymerization. wisconsin.edu |

Real-Time Monitoring of Photopolymerization Processes (e.g., RT-IR, Photo-DSC)

To understand the kinetics of APM photopolymerization, real-time monitoring techniques are essential.

Real-Time Infrared (RT-IR) Spectroscopy: This is a powerful method for tracking the conversion of monomer to polymer. researchgate.net The analysis focuses on the disappearance of the methacrylate carbon-carbon double bond (C=C) stretching vibration, which has a characteristic absorption band around 1638 cm⁻¹. nih.gov By monitoring the decrease in the intensity of this peak over time during UV exposure, a kinetic profile of the polymerization can be constructed. nih.gov This allows for the determination of key parameters such as the rate of polymerization, induction period, and the final degree of conversion. researchgate.net The technique is versatile and can be used to study the influence of various factors like photoinitiator concentration, light intensity, and temperature on the reaction kinetics. researchgate.net

| Technique | Measured Property | Derived Kinetic Parameters |

|---|---|---|

| Real-Time IR (RT-IR) | Decrease in C=C bond absorbance (~1638 cm⁻¹) | Degree of Conversion (DC %), Rate of Polymerization (Rp), Induction Period |

| Photo-DSC | Exothermic Heat Flow (W/g) | Degree of Conversion (DC %), Rate of Polymerization (Rp), Time to Peak Maximum |

Dual Curing Systems Incorporating this compound

The structure of APM, with both a methacrylate and an allyl functional group, makes it an ideal candidate for dual curing systems. These systems utilize two distinct polymerization reactions, often triggered by different stimuli (e.g., light and heat), to form complex polymer networks. rsc.org This sequential process allows for temporal control over the material's properties.

A common and effective dual-curing strategy for APM involves a two-stage process:

Stage 1: Methacrylate Photopolymerization: The first stage is a rapid, photo-initiated free-radical polymerization of the methacrylate groups. This reaction forms a cross-linked polymer network, solidifying the material into a "green state." The pendant allyloxypropyl groups remain largely unreacted during this stage.

Stage 2: Thiol-Ene "Click" Reaction: The second stage involves the reaction of the pendant allyl groups with a multifunctional thiol compound. This reaction proceeds via a radical-mediated step-growth addition mechanism, often referred to as a thiol-ene "click" reaction. pocketdentistry.com This second curing step can be triggered by a different stimulus, such as heat or a second, separate UV exposure. rsc.org

| Stage | Reaction | Trigger | Resulting State |

|---|---|---|---|

| 1 | Free-radical polymerization of methacrylate groups | UV/Visible Light + Photoinitiator | Solidified "green state" with pendant allyl groups |

| 2 | Thiol-ene step-growth addition of allyl groups and thiols | Heat or second UV exposure | Fully cured, interpenetrating polymer network with enhanced properties |

Controlled/Living Radical Polymerization (CRP) Strategies for APM (e.g., ATRP, RAFT)

Controlled/living radical polymerization (CRP) techniques enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures.

Atom Transfer Radical Polymerization (ATRP): ATRP is a robust CRP method for polymerizing methacrylates. ijpras.com The process involves the reversible activation and deactivation of growing polymer chains, mediated by a transition metal complex, typically copper bromide (CuBr) with a nitrogen-based ligand such as 2,2′-bipyridine (bpy) or N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA). ijpras.comresearchgate.net For a monomer like APM, which contains two different double bonds, reaction conditions must be carefully optimized to achieve controlled polymerization of the methacrylate group while preserving the allyl group for potential post-polymerization modification. researchgate.net Studies on the similar monomer, allyl methacrylate (AMA), have shown that using a suitable catalyst system and lower temperatures (e.g., 50°C) can successfully produce linear polymers with pendant allyl groups. researchgate.net

Reversible Addition-Fragmentative chain Transfer (RAFT) Polymerization: RAFT polymerization controls the polymerization process through a degenerative chain transfer mechanism using a thiocarbonylthio compound as a chain transfer agent (CTA). researchgate.net The CTA reversibly reacts with the growing polymer radicals, establishing an equilibrium between active (propagating) and dormant (CTA-capped) chains. researchgate.net This allows for linear growth of molecular weight with monomer conversion and results in polymers with low dispersity. rsc.org The selection of an appropriate RAFT agent is crucial and depends on the monomer being polymerized. researchgate.net For methacrylates, dithiobenzoates and certain trithiocarbonates are effective CTAs. This method can be applied to APM to synthesize well-defined homopolymers or block copolymers bearing the pendant allyl functionality.

| Technique | Key Components | Mechanism | Primary Advantage for APM |

|---|---|---|---|

| ATRP | Initiator (e.g., EBrIB), Catalyst (e.g., CuBr), Ligand (e.g., PMDETA) | Reversible activation/deactivation via a transition metal complex | Produces well-defined polymers with pendant allyl groups for further functionalization. researchgate.net |

| RAFT | Initiator (e.g., AIBN), RAFT Agent/CTA (e.g., dithiobenzoate) | Degenerative chain transfer via a thiocarbonylthio compound | Offers excellent control over molecular weight and architecture while retaining the allyl group. researchgate.net |

Copolymerization Studies Involving Allyloxypropyl Methacrylate

Determination of Monomer Reactivity Ratios in Copolymerization Systems

The behavior of monomers in a copolymerization reaction is described by their reactivity ratios, r₁ and r₂. These ratios are critical for predicting the composition and microstructure of the resulting copolymer. The values indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (homopolymerization) versus the other monomer (copolymerization).

Several methods are employed to determine monomer reactivity ratios, with the Fineman-Ross and Kelen-Tüdös methods being two of the most common graphical techniques. These methods rely on analyzing the composition of the copolymer formed at low monomer conversions from a series of reactions with varying initial monomer feed ratios.

Table 1: Hypothetical Data for Determination of Monomer Reactivity Ratios

| Feed Mole Fraction of M₁ (f₁) | Copolymer Mole Fraction of M₁ (F₁) |

|---|---|

| 0.1 | 0.15 |

| 0.3 | 0.38 |

| 0.5 | 0.55 |

| 0.7 | 0.72 |

| 0.9 | 0.91 |

This table presents hypothetical data that would be used in Fineman-Ross or Kelen-Tüdös plots to determine the reactivity ratios of a copolymerization system. M₁ could represent Allyloxypropyl Methacrylate (B99206) and M₂ another monomer.

While no specific reactivity ratios for allyloxypropyl methacrylate were found in the conducted search, the presence of both a methacrylate and an allyl group suggests a complex reactivity profile. The methacrylate group is known to be significantly more reactive in free radical polymerization than the allyl group due to resonance stabilization of the resulting radical. This difference in reactivity would likely lead to a non-random incorporation of monomers and could result in a copolymer with a gradient composition.

Copolymerization with Diverse (Meth)acrylate Monomers (e.g., Methyl Methacrylate, Glycidyl (B131873) Methacrylate)

Copolymerization of this compound with other (meth)acrylate monomers like methyl methacrylate (MMA) and glycidyl methacrylate (GMA) would be expected to yield copolymers with a combination of properties derived from each monomer.

Copolymerization with Methyl Methacrylate (MMA): MMA is a common comonomer used to increase the glass transition temperature (Tg) and mechanical strength of polymers. A copolymer of this compound and MMA would likely exhibit good thermal and mechanical properties, with the this compound units providing sites for potential crosslinking or further functionalization via the allyl group.

Copolymerization with Glycidyl Methacrylate (GMA): GMA contains a reactive epoxy group, which can be opened by various nucleophiles to introduce a wide range of functionalities. mdpi.com Copolymerizing this compound with GMA would result in a polymer with two distinct reactive handles: the allyl group and the epoxy group. This dual functionality would make the copolymer a versatile platform for creating complex macromolecular architectures and functional materials.

Synthesis and Structural Characterization of Graft Copolymers Utilizing this compound

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. cmu.edu The allyl group in this compound provides a convenient site for "grafting-from" or "grafting-to" reactions to synthesize graft copolymers.

"Grafting-from": In this approach, the allyl groups on a pre-formed poly(this compound) backbone could be functionalized to create initiation sites for the polymerization of a second monomer, leading to the growth of grafts from the backbone.

"Grafting-to": Alternatively, pre-synthesized polymer chains with reactive end groups could be attached to the allyl groups of the poly(this compound) backbone.

The structural characterization of such graft copolymers would involve a combination of techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the presence of both the backbone and the grafted chains and to determine the grafting density.

Size Exclusion Chromatography (SEC): To analyze the molecular weight and molecular weight distribution of the graft copolymer and to detect any unreacted backbone or free graft chains.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups of both the backbone and the grafted polymer.

Formation of Interpenetrating Polymer Networks (IPNs) and Semi-IPNs with this compound

Interpenetrating Polymer Networks (IPNs) are polymer blends where two or more crosslinked polymer networks are physically entangled with each other. nih.gov Semi-IPNs consist of a crosslinked polymer network interpenetrated by a linear polymer. researchgate.net The presence of the crosslinkable allyl group makes this compound a suitable monomer for the formation of IPNs and semi-IPNs.

A common method to form a sequential IPN would involve:

Synthesizing a crosslinked network of poly(this compound) by polymerizing the monomer in the presence of a crosslinker that reacts with the allyl groups.

Swelling this first network with a second monomer and a crosslinker.

Polymerizing the second monomer in situ to form the second interpenetrating network.

For a semi-IPN, the second component would be a linear polymer that is introduced into the first network without being crosslinked.

The properties of the resulting IPNs and semi-IPNs, such as their mechanical strength, swelling behavior, and thermal stability, would be highly dependent on the composition and the degree of interpenetration of the constituent networks.

Crosslinking Science and Polymer Network Formation with Allyloxypropyl Methacrylate

Crosslinking Mechanisms Mediated by Allyloxypropyl Methacrylate (B99206)

The dual functionality of allyloxypropyl methacrylate enables the formation of sophisticated polymer architectures through various crosslinking mechanisms. The distinct reactivity of its methacrylate and allyl moieties is central to these processes, allowing for sequential or selective polymerization reactions that can be initiated by radical or photochemical means.

This compound possesses two types of polymerizable double bonds: a methacrylate group and an allyl group. In radical polymerization, these groups exhibit significantly different reactivities. The methacrylate group is highly reactive and readily participates in polymerization, while the allyl group shows lower reactivity. researchgate.netdtic.mil This disparity is crucial for controlling the crosslinking process.

During the initial stages of radical polymerization, the more reactive methacrylate groups polymerize to form linear or lightly branched polymer chains with pendant allyl groups. researchgate.net This process can be optimized to minimize premature gelation by controlling reaction conditions such as monomer concentration, temperature, and the catalyst system. researchgate.net As the polymerization progresses and monomer concentration decreases, the less reactive pendant allyl groups begin to participate in crosslinking reactions. This can occur through radical addition to the allyl double bond or via hydrogen abstraction from the allylic position, leading to the formation of a three-dimensional network. researchgate.net This two-stage process, where primary chains are formed first, followed by inter-chain crosslinking, is a hallmark of unsymmetrical divinyl compounds like APM. atamanchemicals.comatamanchemicals.comresearchmap.jp

Photochemical crosslinking offers a powerful method for creating polymer networks with high spatial and temporal control. For polymers containing APM, this is typically achieved by first synthesizing a linear polymer with pendant allyl groups, as described above, and then subjecting it to ultraviolet (UV) radiation in the presence of a photoinitiator. researchgate.netitu.edu.tr

Upon exposure to UV light, the photoinitiator generates free radicals. itu.edu.tr These radicals can initiate crosslinking in two primary ways: by abstracting a hydrogen atom from the allyl group or by directly adding to the allyl double bond. This leads to the formation of covalent bonds between adjacent polymer chains, resulting in an insoluble, crosslinked network. itu.edu.tr Common photoinitiators used for this purpose include benzophenone (B1666685) and benzoin (B196080) methyl ether. itu.edu.tr This photochemical approach is widely used in applications such as photoresists and coatings, where the ability to cure a material on demand is essential. itu.edu.tr

Impact of Crosslink Density on Polymer Network Structure and Morphology

The crosslink density, defined as the number of crosslinks per unit volume, is a critical parameter that dictates the macroscopic properties of a polymer network. For polymers incorporating this compound, varying the concentration of this crosslinking agent provides a direct means to control the network structure and, consequently, its physical and mechanical properties. nih.govacs.org

An increase in the concentration of the crosslinker generally leads to a higher crosslink density. This results in a more rigid and constrained network, which is reflected in several key properties:

Glass Transition Temperature (Tg): A higher crosslink density restricts the mobility of polymer chains, leading to a significant increase in the glass transition temperature. nih.govacs.org

Mechanical Properties: The stiffness and hardness of the polymer increase with crosslink density. For example, the storage modulus in the rubbery region, a measure of network stiffness, is directly proportional to the crosslink density. icm.edu.pl

Swelling Behavior: Highly crosslinked polymers exhibit reduced swelling in solvents. The tight network structure physically limits the amount of solvent that can be absorbed.

The relationship between crosslinker content and these properties allows for the precise tuning of the final material for specific applications.

| Crosslinker Concentration (mol%) | Glass Transition Temperature (Tg) (°C) | Rubbery Modulus E' (MPa) | Average Molecular Weight Between Crosslinks (Mc) ( g/mol ) |

| 1 | 125.8 | 3.5 | 2310 |

| 2 | 128.5 | 6.8 | 1240 |

| 5 | 135.1 | 15.5 | 580 |

| 10 | 142.3 | 28.9 | 330 |

| 20 | 151.7 | 49.1 | 200 |

| This interactive table is based on representative data for poly(methyl methacrylate) crosslinked with a dimethacrylate agent, illustrating the typical effects of increasing crosslinker concentration. icm.edu.pl |

Design Principles for Multifunctional Crosslinkers Derived from this compound

The unique bifunctional nature of this compound makes it an excellent building block for designing more complex, multifunctional crosslinkers. The core principle behind this design strategy is the selective reaction of its two distinct functional groups.

A common approach involves a two-step process:

Polymerization via the Methacrylate Group: A controlled radical polymerization technique, such as Atom Transfer Radical Polymerization (ATRP), can be used to polymerize the highly reactive methacrylate group of APM with other monomers. This creates a linear copolymer with reactive pendant allyl groups distributed along the polymer backbone. researchgate.net

Post-Polymerization Modification of the Allyl Group: The pendant allyl groups serve as handles for subsequent chemical modifications. They can be functionalized through various chemical reactions, such as thiol-ene "click" chemistry, epoxidation, or hydroboration-oxidation, to introduce new functionalities.

This strategy allows for the creation of tailor-made polymers and crosslinkers. For instance, reacting a polymer with pendant allyl groups with a thiol-containing molecule can introduce specific properties or create a secondary crosslinked network. This approach provides a versatile platform for developing advanced materials where multiple functionalities can be precisely incorporated into the polymer architecture.

Quantitative Determination of Crosslink Density in APM-Containing Polymers

Accurately measuring the crosslink density is essential for understanding and predicting the behavior of a polymer network. Several well-established techniques can be employed for polymers containing this compound. tainstruments.comdtic.mil

Dynamic Mechanical Analysis (DMA): This is a powerful thermo-analytical technique used to measure the viscoelastic properties of materials as a function of temperature and frequency. tainstruments.com For a crosslinked polymer, the storage modulus (E' or G') in the rubbery plateau region (above the glass transition temperature) is directly related to the crosslink density. icm.edu.pltainstruments.com The average molecular weight between crosslinks (Mc) can be calculated from the rubbery modulus using the theory of rubber elasticity. tainstruments.com A higher rubbery plateau modulus corresponds to a higher crosslink density. icm.edu.pl

Equilibrium Swelling Method: This classic method relies on measuring the extent to which a crosslinked polymer swells in a compatible solvent. dtic.milresearchgate.net A sample of the polymer is immersed in a good solvent until it reaches equilibrium swelling. The volume fraction of the polymer in the swollen gel is then used in the Flory-Rehner equation to calculate the crosslink density. dtic.mil This theory balances the osmotic forces favoring swelling with the elastic retractive forces of the polymer network that oppose it. dtic.mil This technique is particularly useful for lightly to moderately crosslinked networks. dtic.mil

These quantitative methods are crucial for quality control and for establishing structure-property relationships in the development of new polymer materials based on this compound.

Polymeric Materials and Advanced Architectures Incorporating Allyloxypropyl Methacrylate

Hydrogel Systems Based on Allyloxypropyl Methacrylate (B99206)

Hydrogels are three-dimensional polymer networks capable of absorbing and retaining large amounts of water or biological fluids. The incorporation of allyloxypropyl methacrylate into hydrogel formulations provides a strategic approach to control their structural and functional properties. The presence of the pendant allyl groups on the polymer backbone allows for a secondary crosslinking step, often referred to as a dual-curing process. This enables the fabrication of hydrogels with well-defined network structures and tunable responses to external stimuli.

The physical properties of a hydrogel, particularly its ability to swell, are intrinsically linked to its network structure, which includes parameters like the molar mass between crosslinks (Mc) and the effective crosslink density (νe). nih.govbit.edu.cn In systems containing this compound, the initial polymerization of the methacrylate groups forms a linear or lightly crosslinked polymer. The pendant allyl groups can then be crosslinked in a secondary reaction, allowing for precise control over the final network density.

An increase in the crosslinker content or the introduction of hydrophobic monomers generally leads to a more tightly crosslinked network. researchgate.net This results in a decrease in the equilibrium water content (EWC) and the molar mass between crosslinks (Mc), while increasing the volume fraction of the polymer in the swollen state (θ2). bit.edu.cnresearchgate.net Consequently, a denser network structure restricts the penetration of water molecules, leading to a reduced swelling ratio. researchgate.net This precise control over the network allows for the design of hydrogels with predictable swelling, stiffness, and solute diffusivity characteristics. nih.gov

Table 1: Effect of Hydrophobic Monomer Content on Hydrogel Network Parameters

| Property | Description | Trend with Increasing Hydrophobic Monomer Content |

| Equilibrium Water Content (EWC) | The mass fraction of water in the hydrogel at swelling equilibrium. | Decreases |

| Molar Mass Between Crosslinks (Mc) | The average molecular weight of the polymer chains between two crosslink points. | Decreases |

| Effective Crosslink Density (νe) | The number of effective crosslinks per unit volume. | Increases |

| Polymer-Water Interaction Parameter (χ) | A thermodynamic parameter indicating the affinity between the polymer and water. | Increases |

| Tensile Strength | The maximum stress the hydrogel can withstand before breaking. | Increases |

Stimuli-responsive, or "smart," hydrogels are materials that undergo significant changes in their physical or chemical properties in response to external triggers like pH or temperature. nih.govnih.gov These materials are of great interest for applications such as controlled drug delivery and tissue engineering. nih.govmdpi.com this compound can be a component in such systems, where its allyl group serves as a handle for introducing stimuli-responsive functionalities.

For example, the allyl groups can be functionalized with acidic or basic moieties to impart pH sensitivity. Polyacid-based hydrogels, such as those containing poly(methacrylic acid), tend to swell at high pH as the acid groups deprotonate and repel each other, while they collapse at low pH. nih.gov Conversely, hydrogels containing basic groups exhibit the opposite behavior. Similarly, temperature sensitivity can be achieved by copolymerizing this compound with monomers like N-isopropylacrylamide (NIPAM), which exhibits a lower critical solution temperature (LCST). nih.gov The ability to create hydrogels that respond to multiple stimuli simultaneously further enhances their potential in advanced applications. rsc.org

Polymer Composites and Nanocomposites with this compound Matrices

In polymer composites, a matrix material is reinforced with a filler to enhance its mechanical, thermal, or functional properties. Using this compound as a component of the polymer matrix offers distinct advantages, primarily due to the reactive allyl groups that can be exploited to improve the interaction between the matrix and the filler.

The effectiveness of a filler in reinforcing a polymer matrix depends heavily on its uniform dispersion and the strength of the interfacial adhesion. mdpi.com Common reinforcement strategies involve incorporating fillers such as silica, carbon nanotubes, or natural fibers into the polymer matrix. mdpi.comscispace.com However, incompatibility between a hydrophilic filler and a hydrophobic polymer matrix often leads to poor dispersion and agglomeration of filler particles, which can compromise the mechanical properties of the composite. mdpi.comscispace.com

To overcome this, surface modification of the filler is often employed. scispace.com In a matrix containing this compound, the pendant allyl groups are available to form covalent bonds with fillers that have been surface-functionalized with complementary groups, such as thiols (via a thiol-ene reaction) or silane coupling agents. core.ac.uk This enhanced interaction promotes better filler dispersion and more efficient stress transfer from the matrix to the reinforcing filler, leading to significant improvements in properties like tensile strength and modulus. scispace.comresearchgate.net

Table 2: Impact of Filler and Surface Treatment on Composite Tensile Strength

| Composite System | Filler | Filler Treatment | Tensile Strength Improvement | Rationale |

| EPDM/ZDMA | Zinc Dimethacrylate (ZDMA) | None (Reactive Filler) | Significant increase | ZDMA acts as a reactive filler, forming ionic crosslinks that reinforce the matrix. researchgate.net |

| PP/Zeolite | Natural Zeolite | Silane Coupling Agent (AMPTES) | Sharp increase | Silane treatment improves interfacial adhesion between the filler and the polymer matrix. core.ac.uk |

| NR/LLDPE/TGF | Torch Ginger Fiber (TGF) | NaOH followed by LENR coating | Highest tensile modulus | Surface modification reduces the hydrophilic nature of the fiber, improving compatibility and interaction with the matrix. scispace.com |

| EPC/SiO2 | SiO₂ Nanoparticles | None | 38% increase (at 1 wt%) | Strong interfacial interactions between the polymer and silanol groups on the SiO₂ surface enhance mechanical properties. nih.gov |

Techniques such as Fourier-transform infrared spectroscopy (FTIR) can confirm the existence of these interfacial interactions. nih.gov The formation of a robust interface improves the adhesion between the filler and the matrix, which can be observed through scanning electron microscopy (SEM) of the composite's fracture surface. core.ac.ukresearchgate.net A well-bonded interface leads to enhanced mechanical properties, including tensile strength and Young's modulus, as well as improved thermal stability and reduced water absorption, particularly when hydrophobic coupling agents are used. nih.govresearchgate.net The ability to engineer this interface by leveraging the reactivity of the allyl group is a key advantage for creating high-performance composites.

Advanced Functional Polymers and Coatings Derived from this compound

The dual-functional nature of this compound makes it a valuable building block for advanced polymers and coatings with specialized properties. mdpi.com The combination of a highly reactive methacrylate group and a less reactive allyl group allows for sequential or parallel curing mechanisms, leading to the formation of interpenetrating polymer networks (IPNs). researchgate.net

In the field of coatings, this dual-curing capability is particularly useful. For instance, the methacrylate groups can be rapidly cured using UV radiation, providing initial hardness and tack-free time, while the allyl groups can undergo a slower thermal or oxidative curing process. This results in a highly crosslinked coating with superior durability, chemical resistance, and mechanical properties. Methacrylate-based polymers are known for their transparency and weatherability, making them suitable for protective and optical applications. mdpi.commdpi.com

Furthermore, the remaining allyl groups after the initial polymerization can serve as sites for post-polymerization modification. This allows for the grafting of specific functional molecules to the polymer surface, enabling the creation of coatings with tailored functionalities such as anti-fouling, self-healing, or specific recognition properties for sensor applications. mdpi.comresearchgate.net The versatility of this compound, therefore, opens up possibilities for designing a wide array of sophisticated polymeric materials.

Fabrication of Photo-patternable Polymer Films and Coatings

The incorporation of this compound into polymer formulations is instrumental in the fabrication of photo-patternable materials. The defining feature of this monomer is its bifunctional nature, possessing both a highly reactive methacrylate double bond and an allyl ester double bond of lower reactivity. researchgate.net This dual functionality allows for a two-stage polymerization process. Initially, linear polymer chains are formed through the polymerization of the methacrylate groups, leaving the pendant allyl groups available for subsequent reactions. researchgate.net

These pendant allyl groups are the key to the photo-patterning capability. Through the application of ultraviolet (UV) light, typically in the presence of a photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone, these allyl groups can be crosslinked. researchgate.net This photochemical crosslinking process renders the exposed regions of the polymer film insoluble. This principle is the foundation of photolithography, where a photomask is used to selectively expose areas of the film to UV light. nih.gov The unexposed, and therefore uncrosslinked, regions can be washed away with a solvent, leaving behind a precise, patterned polymer structure. This technique is crucial for creating microarchitectural patterns in constructs for applications like tissue engineering and microfluidics. nih.gov

Kinetic studies are essential to optimize the copolymerization conditions to prevent premature crosslinking or gelation during the initial synthesis of the linear polymer. researchgate.net Factors such as the concentration of the allyl-containing monomer, the type of catalyst system, and the reaction temperature must be carefully controlled to ensure that the allyl ester groups remain largely unreacted until the photochemical crosslinking step. researchgate.net Research has demonstrated that higher temperatures and greater concentrations of allyl methacrylate increase the probability of side reactions that can lead to irregular chain growth. researchgate.net

Enhancement of Mechanical Properties through Crosslinking

The introduction of this compound as a crosslinking agent significantly influences the mechanical properties of polymeric materials. Crosslinking creates a three-dimensional network structure, which generally enhances properties such as stiffness and strength. researchgate.net The formation of chemical bonds between polymer chains restricts their mobility, making the material more resistant to deformation under load. mdpi.com

Investigations into the copolymerization of methyl methacrylate (MMA) with allyl methacrylate (AMA) have shown a direct correlation between the concentration of the crosslinking agent and the resulting mechanical performance. In one study, the addition of varying amounts of allyl methacrylate to a system also containing aromatic polyimide was examined. researchgate.net It was found that reducing the amount of allyl methacrylate from higher concentrations to 2 wt% led to an increase in both the compressive and flexural strength and moduli of the resulting polymers. researchgate.net This suggests that an optimal crosslinking density exists; excessive crosslinking can sometimes lead to brittleness, while a lower, optimized level enhances strength.

The primary goal of incorporating a crosslinking agent is often to improve the material's resistance to cracking and stress formation. mdpi.com The data below, derived from studies on MMA-AMA copolymers, illustrates the impact of the crosslinking agent concentration on key mechanical properties.

| Property | MMA with 10 wt% AMA | MMA with 2 wt% AMA |

|---|---|---|

| Compressive Strength | Lower | Higher |

| Flexural Strength | Lower | Higher |

| Compressive Modulus | Lower | Higher |

| Flexural Modulus | Lower | Higher |

This table illustrates the trend observed where a lower concentration (2 wt%) of the allyl methacrylate crosslinker resulted in improved mechanical properties compared to a higher concentration (10 wt%) in the specific system studied. researchgate.net

In general, crosslinking significantly increases the Young's modulus and ultimate tensile strength (UTS) of polymers while reducing the strain at failure. nih.gov While the incorporation of cross-linking agents is intended to improve mechanical properties, the results can be complex and depend on the specific agents and concentrations used. mdpi.comnih.govresearchgate.net

Investigations into Optical Clarity and Light Transmission Characteristics

Polymers based on methacrylates, such as poly(methyl methacrylate) (PMMA), are renowned for their excellent optical clarity and high light transmission, often exceeding 92%. researchgate.net When incorporating a comonomer like this compound, maintaining this high level of transparency is a key consideration. The optical properties of a copolymer are dependent on the homogeneity of the resulting material and the refractive indices of its constituent parts.

For a polymer film or coating to be optically clear, light scattering must be minimized. This is achieved when the material is amorphous and free from large-scale heterogeneities or crystalline domains that can scatter light. The introduction of crosslinks, as facilitated by this compound, can influence the polymer network structure. If crosslinking leads to phase separation or the formation of domains with different refractive indices, a decrease in optical clarity can occur.

In the context of composite materials, achieving optical transparency is even more challenging. It requires carefully matching the refractive index of the polymer matrix with that of any reinforcing fillers. researchgate.netelsevierpure.com For example, highly transparent PMMA composites have been successfully fabricated using glass fibers, but this requires the refractive index of the glass to be almost identical to that of the PMMA matrix. elsevierpure.com Any mismatch in the refractive indices of the components will cause light scattering at the interface, resulting in a hazy or opaque appearance. nih.gov

The following table presents data on how the introduction of a filler (cellulose nanofibers) affects the optical properties of a PMMA matrix, illustrating the general principles that would also apply to copolymers and composites containing this compound.

| Material | Transmittance (%) | Haze (%) |

|---|---|---|

| Neat PMMA Film | 79.6 | 12.3 |

| PMMA / Unmodified Cellulose Nanofibers (CNF) | 66.2 | 22.4 |

| PMMA / Acetylated CNF (CNFa) | 73.5 | 15.5 |

| PMMA / 1 wt% Propionylated CNF (CNFp) | 71.6 | 18.1 |

This table demonstrates that adding fillers, even at the nanoscale, can reduce transmittance and increase haze. Surface modification of the filler (acetylation or propionylation) can improve dispersion and compatibility with the matrix, partially restoring optical properties. nih.gov

Furthermore, light transmission through a polymer can be affected by the polymerization process itself. The kinetic of light transmission can vary significantly during monomer-to-polymer conversion, which can be related to mismatches between the refractive indices of fillers and the polymer matrix as it forms. mdpi.com

Theoretical and Computational Studies of Allyloxypropyl Methacrylate Polymer Systems

Molecular Modeling and Quantum Chemical Simulations of Polymerization Processes

Molecular modeling and quantum chemical simulations provide detailed insights into the elementary steps of polymerization, including initiation, propagation, termination, and chain transfer. These computational approaches can elucidate the energetics and kinetics of these processes, which are crucial for controlling the final polymer structure and properties.

Quantum chemical methods, such as Density Functional Theory (DFT), are particularly useful for studying the reactivity of monomers and the stability of radical species involved in free-radical polymerization. dntb.gov.ua For instance, DFT calculations can be employed to determine the activation energies for different reaction pathways, helping to predict the most likely mechanism. Theoretical calculations at various levels of theory, including semiempirical and ab initio methods, have been successfully used to model the polymerization of a range of methacrylate (B99206) compounds. nih.gov These studies often involve calculating the Gibbs free energies (ΔG‡) and activation energies (Ea) to compare with experimental results. nih.gov

In the context of allyloxypropyl methacrylate, quantum chemical simulations can be used to investigate the potential for cyclopolymerization, a common reaction for di-functional monomers. By modeling the transition states for intramolecular cyclization versus intermolecular propagation, the probability of forming cyclic structures within the polymer backbone can be predicted. A computational study on allyl acrylate (B77674) derivatives using DFT has shown that the tendency for cyclopolymerization is highly dependent on the monomer structure. dntb.gov.ua For example, methyl α‐[(allyloxy)methyl]acrylate shows a high tendency to form 5-membered rings due to the favorable hybridization of the atoms involved in the transition state. dntb.gov.ua Similar studies on this compound could provide valuable information on its polymerization behavior.

Table 1: Representative Data from Quantum Chemical Simulations of Methacrylate Polymerization

| Parameter | Description | Representative Value |

| Activation Energy (Ea) | The minimum energy required for a chemical reaction to occur. | 15 - 30 kJ/mol |

| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy between the transition state and the reactants. | 40 - 60 kJ/mol |

| Reaction Enthalpy (ΔH) | The change in enthalpy during a reaction. | -70 to -90 kJ/mol |

Computational Simulations of Polymer Network Architectures (e.g., Dissipative Particle Dynamics)

The macroscopic properties of crosslinked polymers are directly related to their network architecture. Computational methods such as Dissipative Particle Dynamics (DPD) are well-suited for simulating the formation and behavior of polymer networks at a mesoscopic scale. semanticscholar.orgbohrium.com DPD is a coarse-graining method that allows for the simulation of larger systems over longer timescales compared to fully atomistic simulations. dntb.gov.ua

In a DPD simulation of this compound polymerization, the monomer, initiator, and solvent molecules would be represented by beads that interact through conservative, dissipative, and random forces. By defining the reaction rules for bond formation between the beads, the evolution of the polymer network can be simulated. This approach can provide insights into:

Gel point: The conversion at which a continuous network is formed.

Network heterogeneity: The presence of densely crosslinked regions and more sparsely connected areas.

Mechanical properties: By applying virtual deformations to the simulated network, mechanical properties such as the elastic modulus can be estimated.

Simulations can also investigate the diffusion of small molecules or nanoparticles within the crosslinked polymer network, which is relevant for applications such as drug delivery or the development of nanocomposites. bohrium.com

Prediction of Monomer Reactivity and Copolymerization Behavior using Computational Methods

Computational methods can be used to predict the reactivity of monomers and their behavior in copolymerization reactions. researchgate.net Quantum chemical calculations can provide insights into the electronic structure of the monomer, which is a key determinant of its reactivity. Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be correlated with monomer reactivity.

For copolymerization, the prediction of reactivity ratios (r1 and r2) is crucial for controlling the composition and sequence distribution of the resulting copolymer. The Alfrey-Price Q-e scheme is a classical semi-empirical method for estimating reactivity ratios. More recently, computational approaches based on DFT have been developed to predict these parameters with higher accuracy. semanticscholar.org These methods typically involve calculating the activation energies for the four possible propagation reactions in a binary copolymerization system.

An artificial neural network model has also been developed to predict reactivity ratios based solely on the chemical structures of the monomers, demonstrating high accuracy for a large dataset of monomer pairs. rsc.org Such a model could potentially be used to predict the copolymerization behavior of this compound with a wide range of comonomers.

Table 2: Computationally Predicted Reactivity Ratios for a Hypothetical Copolymerization of this compound (M1) with a Comonomer (M2)

| Comonomer (M2) | r1 (Predicted) | r2 (Predicted) | Copolymerization Tendency |

| Methyl Methacrylate | 0.85 | 1.10 | Random |

| Styrene | 0.45 | 0.55 | Alternating tendency |

| Butyl Acrylate | 1.20 | 0.75 | Ideal |

Note: This table presents hypothetical data to illustrate the output of computational predictions of copolymerization behavior. Specific experimental or computational data for this compound is not available.

Computational Chemistry for Rational Design of Functional Materials

Computational chemistry plays a vital role in the rational design of new materials with tailored properties. nih.govitmo.ru By establishing quantitative structure-property relationships (QSPRs), computational models can predict the properties of a polymer based on its chemical structure. nih.gov This allows for the in-silico screening of a large number of candidate monomers and polymer architectures before undertaking expensive and time-consuming experimental synthesis.

For this compound-based materials, computational chemistry could be used to:

Design monomers with specific functionalities: By modifying the chemical structure of the monomer, properties such as hydrophilicity, biocompatibility, or refractive index can be tuned.

Optimize crosslinking density: For applications requiring specific mechanical properties, computational models can help in determining the optimal crosslinker concentration.

Predict interactions with other materials: In the design of adhesives or coatings, simulations can predict the interaction energy between the polymer and a substrate.

The use of computational tools in this manner accelerates the materials discovery process and enables the development of advanced functional materials for a wide range of applications, including in the field of dental biomaterials. nih.gov

Degradation Mechanisms of Allyloxypropyl Methacrylate Derived Polymers

Thermal Degradation Kinetics and Pyrolysis Studies

Thermal degradation of allyloxypropyl methacrylate-derived polymers involves chain scission and depolymerization at elevated temperatures. Studies on the closely related poly(allyl methacrylate) (PAMA) provide significant insight into the expected degradation behavior. The thermal breakdown of PAMA occurs in two main stages, as identified by thermogravimetric analysis (TGA) and differential thermal analysis (DTA). afinitica.com

The first stage occurs at a lower temperature range (approximately 225-350°C) and is primarily associated with the fragmentation of the pendant allyl groups. The second, more significant stage of degradation occurs at a higher temperature range (around 395-515°C) and involves random chain scission and depolymerization, which breaks down the main polymer backbone. afinitica.com The primary product of this degradation is the monomer itself. afinitica.com

The activation energies for these two stages in PAMA have been calculated as 12.67 kcal/mol (53.0 kJ/mol) and 31.4 kcal/mol (131.4 kJ/mol), respectively. afinitica.com Pyrolysis-gas chromatography studies on various poly(alkyl methacrylates) confirm that the principal degradation product is the corresponding monomer, supporting the "unzipping" or depolymerization mechanism. polychemistry.comresearchgate.net Other minor by-products from the pyrolysis of methacrylates include carbon oxides and small alcohol molecules. polychemistry.comresearchgate.net Heating PAMA to 330°C also results in the formation of anhydride (B1165640) structures within the polymer residue. afinitica.com

Chemical Degradation Processes in Various Environments

Chemical degradation involves the breakdown of a polymer through chemical reactions with its environment, distinct from purely thermal or light-induced processes. For polymers of allyloxypropyl methacrylate (B99206), the primary sites for chemical attack are the ester group in the methacrylate backbone and, to a lesser extent, the ether linkage and allyl group in the side chain.

The most significant chemical degradation process for polymethacrylates is hydrolysis of the ester linkage. nih.gov This reaction is catalyzed by the presence of water, particularly under acidic or alkaline conditions, and leads to chain scission. nih.gov The process generates a carboxylic acid group on one fragment and an alcohol on the other. This can significantly reduce the mechanical properties of the polymer. nih.gov

In contrast, the ether linkage within the allyloxypropyl side chain is significantly more resistant to hydrolysis than the ester linkage. google.comacs.org Cleavage of ethers typically requires harsh conditions, such as strong acids or bases at high temperatures, and is generally a very slow process in neutral aqueous environments. acs.orgwikipedia.org Therefore, under most environmental conditions, the degradation of the polymer is more likely to proceed via hydrolysis of the main-chain ester groups rather than cleavage of the side-chain ether bond. The allyl group can be susceptible to oxidation, especially in the presence of environmental pollutants like ozone, which could lead to side-chain modification.

Modeling and Prediction of Polymer Lifetime under Environmental Stress

Predicting the long-term durability and service lifetime of polymers is essential for their reliable application. govinfo.govmdpi.com This is often achieved by using accelerated aging tests and applying kinetic models to extrapolate the data to normal service conditions. mdpi.comdiva-portal.org

A widely used method for modeling thermal degradation is based on the Arrhenius relationship , which correlates the rate of a chemical reaction (k) with temperature (T). mdpi.comnih.gov By conducting aging experiments at several elevated temperatures and monitoring the degradation of a critical property (e.g., mechanical strength, molecular weight), the activation energy (Ea) for the degradation process can be determined. nih.govresearchgate.net The lifetime at a normal service temperature can then be predicted by extrapolating the results. nih.govresearchgate.net The relationship is expressed as:

ln(k) = ln(A) - (Ea / RT)

where A is the pre-exponential factor and R is the gas constant. A plot of ln(k) versus 1/T yields a straight line, allowing for lifetime prediction. mdpi.comnih.gov

For predicting behavior under combined stresses (e.g., temperature and mechanical load), the Time-Temperature Superposition Principle (TTSP) is often applied. mdpi.comnih.gov This principle allows short-term data taken at higher temperatures to be shifted along a time axis to create a master curve that predicts long-term behavior at a lower reference temperature. researchgate.net These modeling approaches are powerful tools for assessing the durability of this compound-derived polymers in various applications. mdpi.com

Advanced Analytical Techniques for Characterization of Allyloxypropyl Methacrylate Polymers

Spectroscopic Characterization of Polymer Structure and Composition

Spectroscopic techniques are indispensable for elucidating the chemical structure and composition of polymers. By interacting with electromagnetic radiation, molecules yield spectra that serve as fingerprints, revealing details about functional groups, bonding arrangements, and polymer microstructure.

FTIR and Raman spectroscopy are powerful vibrational spectroscopy techniques that provide information on the functional groups present in a polymer. FTIR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. kpi.ua For allyloxypropyl methacrylate (B99206) polymers, these techniques are crucial for confirming polymerization and identifying key structural features.

The polymerization process can be monitored by observing the decrease in intensity of absorption bands associated with the methacrylate and allyl vinyl C=C bonds. nist.govnih.gov The C=C stretching vibration, typically found around 1638 cm⁻¹, is a key indicator of the presence of unreacted monomer. nih.govresearchgate.net Concurrently, the disappearance of this peak and the retention of the characteristic ester group bands confirm the formation of the polymer backbone.

Key vibrational bands for poly(allyloxypropyl methacrylate) include the strong carbonyl (C=O) stretch of the ester group, the C-O-C stretching vibrations, and various C-H bending and stretching modes from the alkyl chains. researchgate.netspectroscopyonline.com While the 1636-1640 cm⁻¹ peak is traditionally used to monitor the degree of conversion, studies on other methacrylate systems suggest that peaks around 1320 cm⁻¹ can also provide reliable results with less interference from atmospheric noise. nih.gov

Table 1: Characteristic FTIR/Raman Peaks for this compound Polymer Analysis

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance in Analysis |

| ~2950 | C-H Asymmetric/Symmetric Stretch | Alkyl (CH₃, CH₂) | Confirms the presence of the polymer backbone and side chains. biointerfaceresearch.com |

| ~1720-1730 | C=O Stretch | Ester | Strong, characteristic peak confirming the methacrylate structure. researchgate.netspectroscopyonline.com |

| ~1638 | C=C Stretch | Methacrylate & Allyl Vinyl | Disappears upon polymerization; used to monitor conversion. nih.govresearchgate.net |

| ~1450 | C-H Bend | Alkyl (CH₂, CH₃) | Part of the polymer fingerprint region. researchgate.net |

| ~1320 | C-O Stretch | Ester | Alternative peak for monitoring polymerization. nih.gov |

| ~1150-1200 | C-O-C Asymmetric Stretch | Ester | Characteristic of the ester linkage in the side chain. researchgate.netspectroscopyonline.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for detailed microstructure analysis of polymers, providing information on tacticity (the stereochemical arrangement of adjacent monomer units), monomer sequencing in copolymers, and end-group analysis. Both ¹H NMR and ¹³C NMR are employed for characterizing this compound polymers. iupac.orgresearchgate.net

In ¹H NMR analysis of the monomer, distinct signals for the allyl and methacrylate vinyl protons are observed. Upon polymerization, these signals disappear, providing definitive evidence of the reaction. The resulting polymer spectrum shows broad resonances corresponding to the protons on the polymer backbone and the allyloxypropyl side chain. The chemical shifts and splitting patterns of the backbone protons (α-methyl and β-methylene) are sensitive to the polymer's tacticity (isotactic, syndiotactic, or atactic arrangements). tue.nl

¹³C NMR spectroscopy offers complementary information with better-resolved signals for different carbon environments. researchgate.net The chemical shifts of the carbonyl carbon and the quaternary α-carbon in the polymer backbone are particularly sensitive to the sequence distribution and stereochemistry, allowing for a quantitative analysis of the polymer's microstructure. researchgate.netauremn.org Advanced 2D NMR techniques like HSQC and HMBC can further resolve complex spectra and confirm assignments. iupac.org

Table 2: Representative ¹H NMR Chemical Shifts (δ) for this compound Analysis

| Proton Type | Monomer (ppm) | Polymer (ppm) | Significance in Analysis |

| Methacrylate Vinyl (=CH₂) | ~5.5-6.1 | Absent | Disappearance confirms polymerization of the methacrylate group. |

| Allyl Vinyl (-CH=) | ~5.9 | ~5.9 | Signal remains if the allyl group is unreacted (pendant). |

| Allyl Vinyl (=CH₂) | ~5.2-5.3 | ~5.2-5.3 | Signal remains if the allyl group is unreacted (pendant). |

| Methylene (-O-CH₂-CH₂-) | ~4.6 | ~4.0-4.2 | Shift in the side chain protons upon polymerization. |

| Methacrylate Methyl (α-CH₃) | ~1.9 | ~0.8-1.2 | Broadening and splitting indicate different tactic environments (rr, mr, mm). tue.nl |

| Backbone Methylene (-CH₂-) | N/A | ~1.8-2.0 | Broad signal sensitive to tacticity. |

Near-Infrared (NIR) spectroscopy, which covers the region from approximately 780 nm to 2500 nm, is a rapid and non-destructive technique often used for in-line process monitoring and bulk material analysis. The absorption bands in the NIR region correspond to overtones and combination bands of the fundamental vibrations observed in the mid-infrared range (e.g., C-H, O-H, N-H). optica.org

For methacrylate polymers, NIR spectroscopy can be used to monitor the extent of polymerization by tracking the decrease of the C-H first overtone of the vinyl group. rsc.org It is particularly advantageous for analyzing samples with minimal preparation and for penetrating deeper into the sample than mid-IR radiation. While not providing the same level of structural detail as FTIR or NMR, its speed and convenience make it suitable for quality control and reaction monitoring in industrial settings. acs.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a material. Saturated methacrylate polymers like poly(methyl methacrylate) (PMMA) are highly transparent in the visible region and show minimal absorption in the UV range, with a weak absorption peak below 300 nm attributed to n→π* transitions of the carbonyl chromophore in the ester group. biointerfaceresearch.comresearchgate.net

The primary application of UV-Vis spectroscopy for this compound polymers is in evaluating their optical clarity and monitoring their degradation. When exposed to UV radiation, heat, or other environmental stressors, polymer chains can undergo scission and oxidation. osti.govgovinfo.gov These degradation processes create new chromophores, such as carbonyl groups and carbon-carbon double bonds within the polymer backbone, which absorb light at longer wavelengths. arxiv.org This leads to an increase in UV absorption and can cause yellowing of the material, which is detectable as an increase in absorbance in the near-UV and visible regions (~400 nm). osti.gov Therefore, UV-Vis spectroscopy serves as a sensitive tool for studying the photodegradation and long-term stability of these polymers. rsc.orgrsc.org

Chromatographic Techniques for Molecular Weight Distribution and Composition

Chromatographic methods are essential for separating the components of a mixture. For polymers, these techniques are primarily used to determine the molecular weight distribution, a critical parameter that influences the material's mechanical and rheological properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. specificpolymers.comresearchgate.net The method separates polymer molecules based on their hydrodynamic volume in solution. paint.org A dissolved polymer sample is passed through a column packed with porous gel; larger molecules cannot enter the pores and elute first, while smaller molecules penetrate the pores to varying degrees and have a longer elution path, thus eluting later. paint.org

The output from the GPC system is a chromatogram showing the distribution of polymer sizes. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene or PMMA), this distribution can be converted into a molecular weight distribution. rsc.org From this data, several important parameters are calculated:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer where all chains have the same length.

GPC/SEC is crucial for quality control in polymer synthesis and for studying the effects of degradation, which often leads to a decrease in molecular weight due to chain scission. rsc.orgnih.gov

Thermal Analysis Techniques for Characterizing this compound Polymers

Thermal analysis techniques are crucial in understanding the material properties of polymers derived from this compound. These methods measure the physical and chemical properties of a material as a function of temperature or time, providing vital information about its thermal stability, phase transitions, and mechanical behavior under thermal stress. Due to the limited specific research on poly(this compound), data from the closely related poly(allyl methacrylate) and other methacrylate copolymers are used to illustrate the principles of these analytical techniques.

Differential Scanning Calorimetry (DSC) for Glass Transition and Curing

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This allows for the determination of key thermal transitions, most notably the glass transition temperature (Tg), which is a critical parameter for defining the operational temperature range of a polymeric material. The Tg represents the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

In the context of polymers containing allyl groups, such as those derived from allyl methacrylate, DSC can also be employed to study curing processes. The allyl groups are capable of undergoing crosslinking reactions, and the heat evolved during this exothermic process can be quantified by DSC to determine the extent of cure and the kinetics of the reaction.

Research on gradient copolymers of allyl methacrylate (AMA) and n-butyl acrylate (B77674) (BA) has utilized DSC to investigate the relationship between chemical composition, molecular weight, and glass transition temperature. For these P(AMA-co-BA) copolymers, a single glass transition was observed, indicating a homogeneous amorphous structure. The Tg of these copolymers is influenced by two competing factors: the molecular weight and the monomer composition. Generally, Tg increases with increasing molecular weight, a relationship often described by the Fox-Flory equation. However, in the case of these gradient copolymers, as the polymerization progresses and molecular weight increases, the composition becomes enriched in n-butyl acrylate, which has a lower Tg than allyl methacrylate. These opposing effects result in a complex relationship between conversion and the final Tg of the material.

| Copolymer System | Analytical Technique | Key Findings | Reference |

|---|---|---|---|

| Allyl Methacrylate-n-butyl Acrylate P(AMA-co-BA) | Differential Scanning Calorimetry (DSC) | A single Tg was observed, indicating a homogeneous copolymer. The Tg is dependent on both molecular weight and the gradient of monomer composition along the polymer chain. |

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation

Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary method for determining the thermal stability of polymers. The resulting data provides information about decomposition temperatures, the composition of multicomponent systems, and the kinetics of degradation.